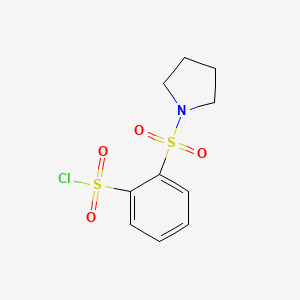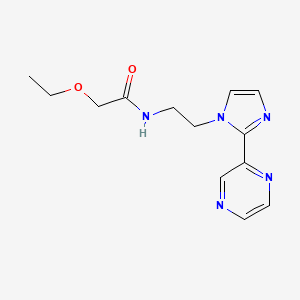![molecular formula C20H15Cl2N3O B2968142 7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477889-42-2](/img/structure/B2968142.png)
7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine” is a chemical compound that is part of the pyrazolo[1,5-a]pyrimidine family . The 2,4-Dichlorobenzyl component is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which includes the compound , was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis
The molecular formula of the compound is C20H15Cl2N3O . The average mass is 384.259 Da and the monoisotopic mass is 383.059204 Da .Chemical Reactions Analysis
The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications due to several key characteristics . These include their simpler and greener synthetic methodology and their tunable photophysical properties .科学的研究の応用
Regioselective Synthesis and Chemical Properties
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine derivatives illustrates the chemical versatility of this scaffold. For example, regioselective synthesis techniques have been developed to produce 1- and 4-substituted derivatives, showcasing the compound's adaptability in chemical reactions and its potential as a precursor for various pharmacologically active molecules (Drev et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Some derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial and anti-inflammatory activities. These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to compounds with potential therapeutic applications. For instance, certain 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties, showing promising results (Aggarwal et al., 2014).
Antifungal Properties
The antifungal properties of 7-alkylaminopyrazolo[1,5-a]pyrimidines highlight another dimension of the compound's pharmacological potential. The synthesis of these derivatives and their subsequent evaluation against fungal pathogens indicate the compound's utility in developing new antifungal agents (Novinson et al., 1977).
Fluorescent Probes and Molecular Structures
The chemical framework of pyrazolo[1,5-a]pyrimidines also serves as a foundation for creating functional fluorophores. This application is particularly relevant in the development of novel fluorescent probes for biological and environmental sensing. The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for preparing such fluorophores underscores the compound's role in advancing fluorescent probe technology (Castillo et al., 2018).
X-ray Diffractometry and Theoretical Studies
Understanding the molecular structure of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical studies provides insights into the compound's chemical behavior and interaction with biological targets. These studies contribute to the rational design of derivatives with enhanced pharmacological properties (Frizzo et al., 2009).
特性
IUPAC Name |
7-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-10-20-23-9-8-19(25(20)24-13)14-3-6-17(7-4-14)26-12-15-2-5-16(21)11-18(15)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLTLAYCIHBNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)
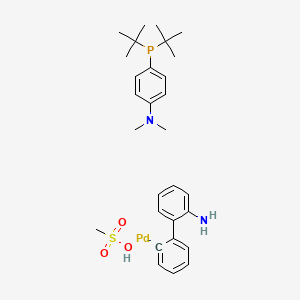

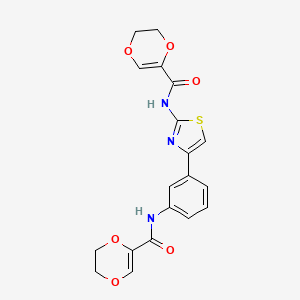


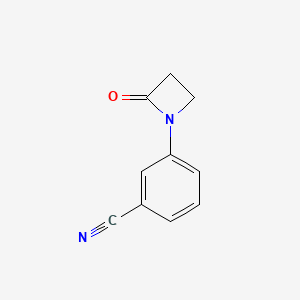
![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
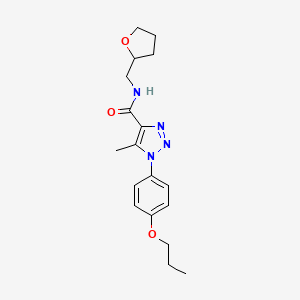

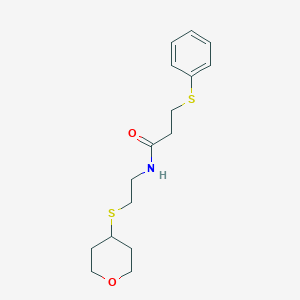
![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)
